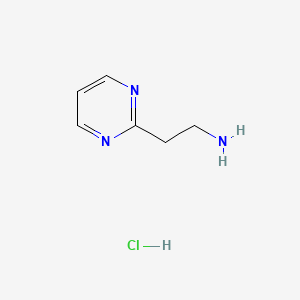

2-(Pyrimidin-2-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-pyrimidin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGLSVSIQKZECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735177 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198118-04-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: Pyrimidine Derivatives in Medicinal Chemistry

Executive Summary

The pyrimidine scaffold (

This technical guide dissects the pyrimidine moiety’s role in modern drug discovery, moving beyond basic textbook definitions to explore the structural activity relationships (SAR), synthetic strategies, and mechanistic nuances that drive the development of next-generation oncology and antiviral therapeutics.

Structural Biology & Pharmacophore Analysis

The "Privileged" Nature of the Ring

The pyrimidine ring is electronically distinct from benzene and pyridine due to the presence of two nitrogen atoms at positions 1 and 3.[1] This arrangement creates a significant dipole and lowers the energy of the

-

H-Bonding Potential: The N1 and N3 atoms act as potent hydrogen bond acceptors (HBAs), critical for interaction with kinase hinge regions (e.g., in ATP-competitive inhibitors).

-

-Stacking: The electron-deficient nature enhances

-

Metabolic Stability: Unlike electron-rich rings (e.g., furan), the pyrimidine core is generally resistant to oxidative metabolism by CYPs, though substituents (alkyl/amino groups) remain vulnerable.

Pharmacophore Visualization

The following diagram illustrates the core interaction vectors of the pyrimidine scaffold in a typical kinase binding pocket.

Figure 1: Pharmacophoric mapping of the pyrimidine scaffold, highlighting key interaction vectors for kinase inhibition and SAR optimization.

Therapeutic Classes & Mechanisms

Antimetabolites: The Trojan Horse Strategy

Pyrimidine antimetabolites function by mimicking natural nucleotides, thereby inhibiting DNA/RNA synthesis.[2][3]

-

5-Fluorouracil (5-FU): A prodrug converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP). The fluorine atom at C5 prevents the methylation step catalyzed by Thymidylate Synthase (TS), forming a stable ternary complex that halts DNA replication.

-

Gemcitabine: A deoxycytidine analog with gem-difluoro substituents at the 2'-position of the sugar. It inhibits ribonucleotide reductase and incorporates into DNA, causing "masked chain termination."

Kinase Inhibitors: Targeting the ATP Pocket

In oncology, pyrimidines are scaffolds of choice for ATP-competitive inhibitors.

-

Osimertinib (Tagrisso): A third-generation EGFR inhibitor targeting the T790M mutation. It utilizes a pyrimidine core decorated with an indole and a Michael acceptor (acrylamide) to form a covalent bond with Cys797.

-

Mechanism: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of Met793 (hinge region), anchoring the molecule while substituents explore the hydrophobic back pocket.

Antivirals: Reverse Transcriptase Inhibition

-

Zidovudine (AZT): A thymidine analog where the 3'-OH is replaced by an azido (

) group. -

Mechanism: It is phosphorylated by host kinases to the triphosphate form. Reverse transcriptase incorporates it into viral DNA, but the lack of a 3'-OH prevents phosphodiester bond formation, causing chain termination.

Mechanism of Action Workflow (5-FU)

Figure 2: Mechanistic pathway of 5-Fluorouracil (5-FU) leading to Thymidylate Synthase inhibition and cell death.

Synthetic Methodologies

The Biginelli Reaction (Multicomponent)

For generating diversity-oriented libraries of dihydropyrimidinones (DHPMs), the Biginelli reaction is the gold standard. It allows for the rapid assembly of the pyrimidine core from simple precursors.

Protocol: Microwave-Assisted Biginelli Synthesis

-

Objective: Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones.

-

Reagents: Aromatic aldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea/Thiourea (1.2 eq),

(5 mol% catalyst). -

Solvent: Ethanol (Green solvent).

Step-by-Step Methodology:

-

Charge: In a microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and urea in ethanol (2 mL per mmol).

-

Catalyst: Add Ytterbium(III) triflate (

, 5 mol%). Note: Lewis acids accelerate the formation of the acyl-iminium intermediate. -

Irradiation: Seal the vial and irradiate at

(150 W) for 10–15 minutes. Contrast: Conventional heating requires 4–8 hours reflux. -

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Purification: The solid precipitate is filtered, washed with cold water/ethanol (1:1), and recrystallized from hot ethanol.

-

Validation: Verify structure via

-NMR (characteristic CH doublet at C4) and melting point.

Lead Optimization: on Chloropyrimidines

For modifying the C2 and C4 positions of a pre-formed pyrimidine core (e.g., 2,4-dichloropyrimidine).

-

Regioselectivity: Nucleophilic attack occurs preferentially at C4 due to less steric hindrance and greater electrophilicity compared to C2.

-

Sequence:

-

at C4 (low temp,

-

at C2 (high temp,

-

at C4 (low temp,

Data Summary: FDA-Approved Pyrimidine Drugs

The following table highlights the diversity of the pyrimidine scaffold in clinical use.

| Drug Name | Class | Target | Indication | Key Structural Feature |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal Cancer | C5-Fluorine (Metabolic block) |

| Osimertinib | Kinase Inhibitor | EGFR (T790M) | NSCLC | Pyrimidine core + Acrylamide warhead |

| Zidovudine | Antiviral | Reverse Transcriptase | HIV/AIDS | 3'-Azido sugar |

| Trimethoprim | Antibiotic | DHFR | Bacterial Infection | 2,4-Diaminopyrimidine |

| Rosuvastatin | Statin | HMG-CoA Reductase | Hyperlipidemia | Pyrimidine core (Hydrophilic interactions) |

Future Perspectives

The field is shifting from simple inhibition to complex modulation:

-

PROTACs (Proteolysis Targeting Chimeras): Pyrimidine-based kinase inhibitors (e.g., based on the lenalidomide scaffold or linking a pyrimidine warhead to an E3 ligase ligand) are being designed to degrade rather than inhibit oncogenic proteins.

-

Covalent Inhibitors: Targeting non-catalytic cysteines with pyrimidine-acrylamide electrophiles (like Osimertinib) to overcome resistance mutations.

-

Allosteric Modulators: Targeting the C5 position to induce conformational changes outside the ATP pocket.

References

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field. MDPI. (2024). [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. ResearchGate. (2025). [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. (2025). [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives. NCBI PMC. (2021). [Link]

-

Antimetabolite Mechanisms in Cancer Therapy. Cleveland Clinic. (2023). [Link]

-

Structure-activity relationships for pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]

Sources

Technical Guide: Pyrimidine Architectures as EGFR Inhibitors

This technical guide details the structural evolution, medicinal chemistry, and experimental validation of pyrimidine-based EGFR inhibitors.

Executive Summary

The epidermal growth factor receptor (EGFR) remains a primary oncogenic driver in non-small cell lung cancer (NSCLC).[1] While quinazoline scaffolds (e.g., Gefitinib) defined the first generation of ATP-competitive inhibitors, the pyrimidine scaffold has emerged as a privileged pharmacophore for next-generation design. Its capacity to function as an ATP bioisostere, coupled with a tunable substitution pattern at the C2, C4, and C5 positions, allows for precise modulation of potency, selectivity (WT-sparing), and binding kinetics (reversible vs. covalent). This guide analyzes the transition from covalent third-generation agents (Osimertinib) to reversible fourth-generation candidates targeting the C797S resistance mutation.[1]

Structural Biology & Mechanism

The Pyrimidine Pharmacophore

The pyrimidine ring serves as a "hinge binder" within the ATP-binding pocket of the EGFR kinase domain.

-

Hinge Interaction: The N1 and N3 nitrogens (or substituents at C2/C4) typically form hydrogen bonds with the backbone residues of the hinge region, specifically Met793 .

-

Gatekeeper Interaction: Substituents at the C5 position or bulky groups at C4 project toward the "gatekeeper" residue (Thr790 in wild-type, Met790 in drug-resistant mutants).

-

Solvent Front: The C2 position usually hosts a solubilizing tail that extends into the solvent-exposed region, critical for pharmacokinetic properties.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT-mTOR) inhibited by pyrimidine compounds.

Figure 1: EGFR signaling cascade and the interception point of pyrimidine-based inhibitors.

Medicinal Chemistry: SAR & Evolution

The evolution of these inhibitors is driven by the need to overcome resistance mutations, specifically T790M (gatekeeper mutation) and C797S (solvent front mutation).

Structure-Activity Relationship (SAR) Map

The pyrimidine core is derivatized at three key positions to achieve high affinity and selectivity.

Figure 2: SAR Map of the Pyrimidine Scaffold highlighting functional zones.

Generational Comparison

| Feature | 3rd Generation (e.g., Osimertinib) | 4th Generation (e.g., BLU-945, EAI045) |

| Binding Mode | Covalent (Irreversible) via Michael addition to Cys797 .[1] | Reversible (ATP-competitive) or Allosteric .[1] |

| Target Mutations | L858R, Ex19del, T790M .[2][3] | C797S , T790M, L858R (Triple mutant).[4] |

| Key Structural Element | Acrylamide warhead (usually at C2-aniline).[1][5] | Removal of acrylamide; enhanced hydrophobic fit or allosteric pocket binding. |

| WT Selectivity | High (spares WT EGFR).[1] | High (critical to avoid toxicity).[1] |

| Resistance Mechanism | C797S mutation (loss of covalent bond).[1] | Bypass signaling (MET amp) or new point mutations. |

Key Insight: Osimertinib utilizes an indole at C4 and a specific acrylamide-bearing aniline at C2.[1][5] The indole moiety occupies the hydrophobic pocket, while the acrylamide forms a covalent bond with Cys797. In C797S mutants, the cysteine is replaced by serine, preventing this bond. 4th generation strategies involve removing the warhead and optimizing non-covalent interactions (van der Waals, H-bonds) to regain potency without the "covalent crutch."

Experimental Protocols

Chemical Synthesis: 2,4-Diaminopyrimidine Scaffold

This protocol outlines the synthesis of a core scaffold typical of 3rd generation inhibitors (e.g., Rociletinib analogs).

Reaction Scheme Workflow:

-

Starting Material: 2,4-dichloro-5-trifluoromethylpyrimidine.[1]

-

Step 1 (Regioselective SNAr): Substitution at C4.

-

Step 2 (SNAr): Substitution at C2.

Figure 3: General synthetic route for 2,4-diaminopyrimidine EGFR inhibitors.

Detailed Protocol:

-

C4 Substitution: Dissolve 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 eq) in ethanol/DMF. Cool to 0°C. Add the desired aniline (1.0 eq) and a base (NaHCO3 or DIEA, 1.2 eq).[1] Stir for 2-4 hours. The electron-withdrawing CF3 group directs nucleophilic attack primarily to the C4 position .

-

Validation: Monitor by TLC/LC-MS.[1] The C4-substituted product is the major isomer.

-

-

C2 Substitution: Dissolve the isolated intermediate in n-butanol or dioxane. Add the second amine (e.g., a solubilizing tail like N,N-dimethyl-ethylenediamine) (1.2 eq) and acid catalyst (TFA) or base (DIEA).[1] Heat to reflux (80-100°C) for 6-12 hours.

-

Purification: Flash column chromatography (DCM/MeOH).[1]

-

Biochemical Assay: ADP-Glo Kinase Assay

To determine IC50 values against WT and Mutant (T790M/L858R) EGFR.[1]

-

Reagents: Recombinant EGFR proteins (WT, T790M, C797S), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo Reagent.

-

Procedure:

-

Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute compounds (serial dilution) in DMSO and add to 384-well plate.

-

Add EGFR enzyme and incubate for 10 min.

-

Initiate reaction by adding ATP (Km concentration) and substrate.[1] Incubate 60 min at RT.

-

Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

-

Read: Measure luminescence. Plot RLU vs. log[Inhibitor].

-

Cellular Viability Assay

-

Cell Lines:

-

Protocol:

References

-

Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link

-

Walter, A. O., et al. (2013). "Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC." Cancer Discovery (Rociletinib study).[1] Link

-

Jia, Y., et al. (2016). "Overcoming EGFR(T790M) and EGFR(C797S) resistance with C797S-selective inhibitors." Nature.[1] Link[1]

-

To, C., et al. (2019). "Single-agent and combination strategies to overcome tertiary EGFR mutations in lung cancer." Cancer Discovery (EAI045/BLU-945 context). Link

-

Ayati, A., et al. (2021).[6] "Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy." European Journal of Medicinal Chemistry. Link

Sources

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. blueprintmedicines.com [blueprintmedicines.com]

- 3. rcsb.org [rcsb.org]

- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - Su - Translational Cancer Research [tcr.amegroups.org]

- 5. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Purification Strategies for Pyrimidine Derivatives

Executive Summary

Pyrimidine derivatives—ranging from lipophilic drug scaffolds to highly polar nucleosides—present a unique set of chromatographic challenges. The presence of basic nitrogen atoms (N1, N3) leads to secondary interactions with acidic silanols on silica stationary phases, resulting in severe peak tailing and irreversible adsorption. This guide provides a scientifically grounded decision matrix for selecting purification modes (Normal Phase, Reversed Phase, or HILIC) and details self-validating protocols to ensure high recovery and purity.

The Pyrimidine Challenge: The "Silanol Effect"

Standard silica gel (

Consequences:

-

Peak Tailing: Non-Gaussian elution profiles.

-

Co-elution: Tailing bands overlap with impurities.

-

Mass Loss: Irreversible binding to the column head.

Mechanism Visualization

The following diagram illustrates the interaction and the "Blocking Strategy" using modifiers.

Figure 1: Mechanism of amine modifiers. Triethylamine (TEA) competes for silanol sites, effectively "capping" the silica and allowing the pyrimidine to elute freely.

Strategic Decision Matrix

Do not default to Dichloromethane/Methanol. Analyze your specific derivative using this workflow.

Figure 2: Method selection based on analyte solubility and polarity.

Protocol A: Normal Phase Flash Chromatography (Synthetic Bases)

Target: Synthetic pyrimidines (e.g., aminopyrimidines) that streak on TLC plates.

Key Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

The "Deactivation" Method

Simply adding TEA to the bottle is often insufficient because the silica column absorbs the amine from the first few column volumes, leaving the equilibrium unstable.

Step-by-Step Procedure:

-

TLC Optimization:

-

Run TLC in DCM/MeOH (9:1). If streaking occurs, add 1% TEA to the TLC chamber solvent.

-

Target Rf: 0.25 – 0.35 in the modified solvent.

-

-

Solvent Preparation:

-

Solvent A: Dichloromethane (DCM) + 1% TEA.

-

Solvent B: Methanol (MeOH) + 1% TEA.

-

Note: Keeping TEA concentration constant prevents baseline drift.

-

-

Column Equilibration (Crucial):

-

Flush the silica cartridge with 3 Column Volumes (CV) of Solvent A (DCM + TEA) before loading the sample.

-

Why: This saturates the silanols with TEA. The heat of adsorption (exothermic) will be noticeable; wait for the column to cool.

-

-

Sample Loading:

-

Dry Load: Dissolve crude in minimal MeOH/DCM, adsorb onto Celite or loose silica (1:3 ratio), and evaporate to dryness. Load the powder into a solid loader.[1]

-

Avoid: Liquid loading in pure MeOH, which causes band broadening immediately.

-

-

Gradient Elution:

-

Start: 0% B for 2 CV.

-

Ramp: 0% to 10% B over 10-15 CV.

-

Hold: 10% B if product elutes.

-

Protocol B: HILIC for Nucleosides

Target: Pyrimidines attached to ribose/deoxyribose (highly polar, water-soluble). Challenge: These compounds elute in the void volume on C18 and stick permanently to Normal Phase silica.

HILIC Parameters:

-

Stationary Phase: Bare Silica or Amide-bonded silica.

-

Mobile Phase A: Acetonitrile (ACN).

-

Mobile Phase B: 10 mM Ammonium Acetate in Water (pH 5.8) or 10 mM Ammonium Formate (pH 3.0).

-

Note: Buffer is required to maintain ionization state and ion-pairing.

-

Workflow:

-

Equilibration: 95% ACN / 5% Buffer. HILIC columns require longer equilibration (20-30 CV) to form the water layer on the silica surface.

-

Gradient:

-

Start: 95% ACN.

-

End: 60% ACN / 40% Buffer.

-

Inverse Logic: Unlike RP, water is the "strong" solvent here. Increasing water elutes the compound.

-

-

Sample Diluent: Dissolve sample in 50:50 ACN/Water. Pure water injection will disrupt the HILIC partition mechanism and ruin peak shape.

Protocol C: Reversed Phase (C18) Polishing

Target: Final purity check or isolation of ionizable derivatives.

pH Control Strategy:

-

Acidic (pH 2-3): Use 0.1% Formic Acid. Pyrimidines are protonated (

). Good for solubility, but may show poor retention on C18 due to polarity.[2] -

Basic (pH 10): Use 10mM Ammonium Bicarbonate or 0.1%

. Pyrimidines are neutral (-

Benefit: Neutral species retain longer on C18, separating them from polar impurities.

-

Requirement: Ensure your C18 column is "Hybrid" or "High pH Stable" (e.g., Waters XBridge, Agilent Poroshell HPH). Standard silica-C18 dissolves at pH > 8.

-

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Tailing / Streaking | Active silanols interacting with amine.[3] | Add 1% TEA (Normal Phase) or switch to High pH RP. |

| Fronting Peaks | Sample overload or solubility mismatch.[3] | Switch to Dry Loading (Celite). Reduce injection volume. |

| Product in Void | Compound too polar for chosen mode. | Switch from RP/NP to HILIC. |

| High Backpressure | Viscous solvents (MeOH/DCM) or precipitation. | Warm solvent to 35°C (if stable). Filter sample before loading.[1] |

| Split Peaks | Sample dissolved in strong solvent. | Dissolve sample in starting mobile phase conditions. |

References

-

Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage Blog. [Link]

-

Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne Application Notes. [Link]

-

Waters Corporation. "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns." Waters Application Library. [Link]

-

Sorbent Technologies. "Flash Chromatography Basics & Solubility Guide." [Link]

Sources

Application Note: High-Sensitivity Identification and Quantification of Pyrimidine Compounds via HILIC-MS/MS

Abstract

This application note details a robust protocol for the identification and quantification of pyrimidine nucleobases (uracil, thymine, cytosine) and their nucleoside/nucleotide derivatives using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Unlike traditional Reversed-Phase (RP) methods that suffer from poor retention of polar pyrimidines, this protocol utilizes a Zwitterionic-HILIC stationary phase to ensure orthogonal selectivity and enhanced electrospray ionization (ESI) efficiency. The method incorporates polarity switching (ESI+/ESI-) to simultaneously analyze basic (cytosine) and acidic (uracil, thymine) species in a single run.

Introduction & Mechanistic Rationale

The Analytical Challenge

Pyrimidine compounds are highly polar, hydrophilic molecules. In standard C18 Reversed-Phase LC, they often elute near the void volume (

-

Ion Suppression: Co-elution with unretained matrix salts and proteins.

-

Poor Peak Shape: Secondary interactions with residual silanols causing tailing.

-

Low Sensitivity: High aqueous mobile phases in RP-LC reduce desolvation efficiency in the ESI source.

The HILIC Solution

This protocol employs HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2]

-

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase (e.g., Zwitterionic or Amide). Analytes partition between the bulk organic-rich mobile phase (typically Acetonitrile) and this stagnant aqueous layer.

-

Advantage: Pyrimidines are retained based on hydrophilicity. The high organic content (60-90% ACN) entering the MS source lowers surface tension, significantly improving droplet desolvation and increasing MS signal intensity (up to 10x vs. aqueous RP-LC).

Polarity Switching Strategy

Pyrimidines exhibit amphoteric behavior:

-

Cytosine (pKa ~4.6): Protonates easily; best detected in Positive Mode (ESI+) .

-

Uracil (pKa ~9.5) & Thymine (pKa ~9.9): Acidic NH protons deprotonate easily; best detected in Negative Mode (ESI-) .

-

Protocol Logic: To avoid dual injections, this method uses rapid polarity switching (<20 ms) to capture all analytes in a single chromatographic run.

Experimental Protocol

Reagents and Chemicals

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]

-

Buffer Additives: Ammonium Acetate (1M stock, pH 6.8), Ammonium Formate.

-

Internal Standards (IS):

-Uracil,

Sample Preparation (Protein Precipitation)

-

Objective: Remove proteins while maintaining high organic solvent concentration to match HILIC initial conditions.

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of biological fluid (Plasma/Serum/Urine) to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard working solution.

-

Precipitate: Add 400 µL of cold Acetonitrile:Methanol (75:25 v/v) (-20°C).

-

Note: The addition of Methanol aids in the solubility of more polar nucleotides that might precipitate in pure ACN.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Incubate: Keep at -20°C for 20 minutes to complete protein aggregation.

-

Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.

-

Transfer: Collect supernatant.

-

Critical Step: Do not evaporate to dryness if possible. Evaporation and reconstitution in water can cause peak distortion (solvent mismatch) in HILIC. If concentration is needed, reconstitute in 80:20 ACN:Water .

-

LC-MS/MS Parameters

Liquid Chromatography Configuration:

-

Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

-

Column Temp: 35°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

Mobile Phase:

-

Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 6.8 (Adjusted with dilute Acetic Acid or Ammonia).

-

Why pH 6.8? It is a compromise pH that supports ionization in both positive and negative modes.

-

-

Phase B (Organic): Acetonitrile (90%) / 10 mM Ammonium Acetate in Water (10%).

Gradient Table:

| Time (min) | % Phase B | Description |

| 0.0 | 95 | Initial equilibration (High organic for retention) |

| 1.0 | 95 | Isocratic hold to trap polar analytes |

| 8.0 | 50 | Linear ramp to elute strongly polar nucleotides |

| 9.0 | 50 | Wash step |

| 9.1 | 95 | Return to initial conditions |

| 14.0 | 95 | Re-equilibration (Critical for HILIC stability) |

Mass Spectrometry Parameters (Source):

-

Gas Temp: 325°C

-

Gas Flow: 10 L/min

-

Nebulizer: 35 psi

-

Capillary Voltage: 3500 V (Pos) / 3000 V (Neg)

MRM Transitions (Quantification)

The following Multiple Reaction Monitoring (MRM) transitions are optimized for selectivity.

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |

| Cytosine | ESI (+) | 112.1 | 95.1 | 15 | Loss of NH3 |

| Cytidine | ESI (+) | 244.1 | 112.1 | 12 | Loss of Ribose (-132) |

| Uracil | ESI (-) | 111.0 | 42.0 | 20 | Ring Cleavage (NCO) |

| Uridine | ESI (-) | 243.1 | 111.0 | 15 | Loss of Ribose |

| Thymine | ESI (-) | 125.0 | 42.0 | 25 | Ring Cleavage |

| Thymidine | ESI (-) | 241.1 | 125.0 | 15 | Loss of Deoxyribose |

| Orotic Acid | ESI (-) | 155.0 | 111.0 | 18 | Decarboxylation (-CO2) |

Workflow Visualization

Experimental Workflow Diagram

The following diagram illustrates the sample processing and decision logic for pyrimidine analysis.

Caption: Integrated workflow for pyrimidine extraction and HILIC-MS/MS analysis with polarity switching logic.

Quality Control & Troubleshooting

System Suitability Criteria

Before running patient/experimental samples, ensure the system meets these criteria using a Standard Mix (1 µM):

-

Retention Factor (

): The first eluting peak (usually Thymine or Uracil in HILIC) must have -

Peak Tailing: Asymmetry factor (

) should be -

Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) standard (typically 10-50 nM).

Common Issues & Fixes

| Issue | Probable Cause | Corrective Action |

| RT Shift | HILIC equilibration time too short | Increase post-run equilibration to at least 15-20 column volumes. |

| Split Peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase (e.g., 90% ACN). Do not inject 100% aqueous samples. |

| Low Signal (Neg Mode) | Wrong pH or old mobile phase | Ensure pH is ~6.8. Freshly prepare Ammonium Acetate buffers daily to prevent bacterial growth or pH drift. |

References

-

Monostori, P. et al. (2019). "Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation." PLOS ONE. Available at: [Link]

-

Waters Corporation. (2021). "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns." Application Note. Available at: [Link]

-

Olsen, R. K. et al. (2023). "Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application." Clinical Chemistry and Laboratory Medicine. Available at: [Link]

-

Permentier, H. P. et al. (2008).[6] "Fragmentation pathway of nucleosides under electrospray ionization multi-stage mass spectrometry." Life Science Journal.[6] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. lifesciencesite.com [lifesciencesite.com]

Optimized Cytotoxicity Profiling of Novel Pyrimidine Derivatives

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Pyrimidine derivatives represent a cornerstone of oncology pharmacopoeia (e.g., 5-Fluorouracil, Gemcitabine). These compounds typically function as antimetabolites, masquerading as nucleosides to inhibit essential enzymes like thymidylate synthase or incorporating into DNA/RNA to trigger chain termination.

The Challenge: Standard cytotoxicity assays (like MTT/MTS) measure metabolic activity, not cell death directly. Because pyrimidine analogs often induce cell cycle arrest (cytostasis) before apoptosis, short incubation times (<24h) or purely metabolic readouts can yield false negatives. Furthermore, the hydrophobic nature of novel synthetic pyrimidines requires rigorous solvent management to distinguish compound toxicity from vehicle (DMSO) toxicity.

This guide provides a dual-phase protocol:

-

High-Throughput Screen (MTT): Optimized for metabolic suppression with strict solubility controls.

-

Mechanistic Validation (Flow Cytometry): To differentiate between G2/M arrest and apoptotic cell death.

Pre-Assay Critical Parameters

Before pipetting, experimental design must account for the specific physicochemical properties of pyrimidine scaffolds.

Solvent Tolerance & Solubility

Most novel pyrimidine derivatives are lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization.

-

The Limit: Mammalian cells exhibit variable sensitivity to DMSO.[1][2] While 0.5% is often cited as the upper limit, 0.1% v/v is the "Gold Standard" for sensitive lines (e.g., primary cells, neuroblasts) to prevent membrane permeabilization artifacts [1].

-

The Fix: Use a "Master Plate" method for serial dilutions to ensure the DMSO concentration remains constant (e.g., 0.1%) across all drug concentrations, rather than diluting the drug directly into the media which creates a DMSO gradient.

Incubation Duration

Pyrimidine antimetabolites are S-phase specific . They require the cell to attempt division to exert toxicity.

-

Standard: 24 hours is insufficient.

-

Requirement: 48 to 72 hours incubation is mandatory to allow the cell population to cycle through S-phase at least once in the presence of the inhibitor [2].

Chemical Interference (The "False Viability" Trap)

Certain nitrogen-containing heterocycles can chemically reduce tetrazolium salts (MTT) to formazan in the absence of cells, causing false "high viability" readings [3].

-

Control: A "Cell-Free Compound Control" is required for the highest drug concentration.

Phase 1 Protocol: Optimized MTT Metabolic Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) based on mitochondrial dehydrogenase activity.

Materials

-

Cell Lines: Adherent tumor lines (e.g., MCF-7, HCT-116).

-

Reagents: MTT (5 mg/mL in PBS, sterile filtered), DMSO (Sigma-Aldrich, Hybridoma grade).

-

Instrumentation: Microplate reader (570 nm and 630 nm reference).

Experimental Workflow (Visualization)

Figure 1: Optimized MTT workflow emphasizing the Master Plate dilution step to maintain constant vehicle concentration.

Step-by-Step Procedure

-

Cell Seeding (Day 0):

-

Harvest cells and count viability (Trypan Blue >95%).

-

Seed 3,000–5,000 cells/well in 100 µL media in 96-well plates.

-

Note: Leave column 1 as "Blank" (Media only) and Column 12 as "Vehicle Control" (Cells + DMSO).

-

Incubate 24h for attachment.

-

-

Compound Preparation (Day 1):

-

Prepare a 200x stock of the pyrimidine derivative in 100% DMSO.

-

Perform 1:2 or 1:3 serial dilutions in a separate "Master Plate" using 100% DMSO.

-

Dilute these stocks 1:200 into pre-warmed culture media. Final DMSO = 0.5%.[1][3]

-

Why? This ensures every well, from low to high drug dose, has exactly 0.5% DMSO.

-

-

Treatment:

-

Aspirate old media from the cell plate (carefully).

-

Add 100 µL of drug-containing media from the dilution step.

-

Crucial Control: Add the highest drug concentration to a well without cells to check for chemical interference.

-

Incubate for 72 hours .

-

-

MTT Addition (Day 4):

-

Add 10 µL of MTT stock (5 mg/mL) to each well.

-

Incubate 3–4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization & Read:

-

Carefully aspirate media (do not disturb crystals).

-

Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Measure Absorbance at 570 nm (Signal) and 630 nm (Background).

-

Phase 2 Protocol: Mechanism Verification (Annexin V/PI)

Since pyrimidines can cause G2/M arrest without immediate membrane rupture, MTT might underestimate efficacy. Flow cytometry is required to confirm the Mechanism of Action (MoA).

Mechanism of Action (Visualization)

Figure 2: Biological pathway of pyrimidine antimetabolites leading to apoptosis.

Protocol Summary

-

Seed cells in 6-well plates (2x10^5 cells/well).

-

Treat with the IC50 concentration (determined from MTT) for 48h.

-

Harvest cells (keep the supernatant! floating cells are apoptotic).

-

Stain with Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains necrotic nuclei).

-

Analyze via Flow Cytometry:

-

Annexin V+/PI-: Early Apoptosis (Specific drug effect).

-

Annexin V+/PI+: Late Apoptosis.

-

Annexin V-/PI+: Necrosis (Likely non-specific toxicity).

-

Data Analysis & Troubleshooting

IC50 Calculation

Do not use linear regression. Use Non-linear regression (Sigmoidal dose-response, variable slope) :

- : Log of concentration.

- : Normalized viability (%).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Phenol Red interference or Protein precipitation | Use Phenol-free media; Subtract 630nm reference. |

| "Smile" Effect (Edge) | Evaporation in outer wells | Fill outer wells with PBS; do not use for data. |

| Precipitation | Drug insoluble in aqueous media | Check stock for turbidity. Lower concentration; verify DMSO % is constant. |

| False Viability | Chemical reduction of MTT | Run cell-free drug control. If high, switch to ATP assay (CellTiter-Glo). |

References

-

Timm, M., et al. (2013). "Cytotoxicity of organic solvents in human cell cultures." Bulletin of Environmental Contamination and Toxicology.

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

-

Bernas, T., & Dobrucki, J. (2002). "Mitochondrial and nonmitochondrial reduction of MTT: interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry.

-

NCI-60 Screening Methodology. "Developmental Therapeutics Program." National Cancer Institute.

-

Stockert, J.C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica.

Sources

Application Note: A General Framework for Evaluating "2-(Pyrimidin-2-yl)ethanamine hydrochloride" as a Potential Enzyme Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret an enzyme inhibition assay for the compound "2-(Pyrimidin-2-yl)ethanamine hydrochloride." Recognizing that this compound is a novel entity without a well-documented enzymatic target, this note presents a robust, adaptable framework. The protocols herein are designed to be a starting point for screening against a variety of enzymes and for detailed characterization once a target has been identified. We emphasize the foundational principles of enzyme kinetics, provide step-by-step experimental protocols from initial screening to mechanism of action studies, and offer guidance on data analysis and troubleshooting. The objective is to equip researchers with a self-validating system to rigorously assess the inhibitory potential of this and other novel chemical entities.

Introduction: The Rationale for Inhibition Assays

Enzyme inhibitors are cornerstones of modern pharmacology and biotechnology. By modulating the activity of specific enzymes, they can rectify pathological processes, making them invaluable as therapeutic agents. The pyrimidine scaffold, a core component of "this compound," is a privileged structure in medicinal chemistry, known to be part of molecules with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2] Several pyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as cyclin-dependent kinase 2 (CDK2) and Polo-like kinase 4 (PLK4).[3][4]

Given this precedent, "this compound" represents a candidate for screening campaigns. This guide provides the technical and theoretical framework to systematically evaluate its enzyme inhibitory potential.

Compound at a Glance: this compound

-

Molecular Formula: C₆H₁₀ClN₃[5]

-

Molecular Weight: 159.62 g/mol [5]

-

Physicochemical Properties: As a hydrochloride salt, it is expected to have improved aqueous solubility compared to its free base, a critical parameter for biochemical assays. Available data on the free base suggest it has 3 hydrogen bond acceptors and 1 donor, which can influence its interaction with protein active sites.[6]

Foundational Principles: Understanding How Inhibition Works

A rigorous assessment of an inhibitor requires a solid understanding of enzyme kinetics. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[7]

v = (Vmax * [S]) / (Km + [S])

Where:

-

Vmax is the maximum reaction velocity.

-

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, reflecting the enzyme's affinity for its substrate.[7]

Enzyme inhibitors alter these kinetic parameters in distinct ways, allowing for their classification.

-

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Km but does not change the Vmax.[8]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, reducing the enzyme's catalytic efficiency. This decreases the Vmax but does not affect the Km.[8]

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.

These relationships are crucial for designing experiments to elucidate the inhibitor's mechanism of action (MoA).

Caption: Mechanisms of common reversible enzyme inhibition types.

Experimental Design & Protocols

This section outlines a three-stage process: an initial screen for activity, determination of the half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of action. For illustrative purposes, we will use a generic protease enzyme with a colorimetric substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride) that produces a yellow product (p-nitroaniline) detectable at 405 nm. Researchers must adapt these protocols to their specific enzyme-substrate system.

Part 3.1: Pre-Assay Preparations

1. Compound Management:

-

Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-50 mM) of "this compound" in 100% Dimethyl Sulfoxide (DMSO). Visually inspect for precipitation. If insoluble, test alternative aqueous buffers. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

Stock Solution Storage: Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

2. Assay Optimization:

-

Enzyme Concentration: Determine the minimal enzyme concentration that yields a robust, linear signal over a reasonable time frame (e.g., 15-60 minutes). The reaction rate should be measured during the initial phase where substrate depletion is minimal (typically <10%).[9]

-

Substrate Concentration (Km Determination): Before inhibition studies, determine the Km of your substrate. Measure the initial reaction rate at various substrate concentrations and fit the data to the Michaelis-Menten equation. For IC50 determination, a substrate concentration equal to or below the Km is often recommended.[10]

Part 3.2: Protocol 1 - Single-Point Screening for Inhibition

Objective: To quickly determine if the compound exhibits any inhibitory activity at a high concentration.

Materials:

-

Enzyme of interest

-

Chromogenic/Fluorogenic substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test Compound Stock (e.g., 10 mM in DMSO)

-

Positive Control Inhibitor (known inhibitor for the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Dilute enzyme and substrate to their working concentrations in assay buffer.

-

Plate Layout: Designate wells for:

-

100% Activity Control: Enzyme + Substrate + DMSO (vehicle)

-

0% Activity Control (Blank): Substrate + Assay Buffer + DMSO (no enzyme)

-

Test Compound: Enzyme + Substrate + Test Compound

-

Positive Control: Enzyme + Substrate + Positive Control Inhibitor

-

-

Assay Execution (Final Volume: 100 µL): a. Add 50 µL of Assay Buffer to all wells. b. Add 1 µL of DMSO, Test Compound (e.g., to a final concentration of 100 µM), or Positive Control to the appropriate wells. c. Add 25 µL of the working enzyme solution to all wells except the Blank. Add 25 µL of Assay Buffer to the Blank wells. d. Pre-incubate the plate for 15 minutes at the optimal reaction temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

-

Data Collection: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode (e.g., every 60 seconds for 30 minutes).

Data Analysis:

-

Calculate the reaction rate (slope) for each well.

-

Calculate the Percent Inhibition: % Inhibition = (1 - (Rate_Test - Rate_Blank) / (Rate_100% - Rate_Blank)) * 100

A significant % Inhibition (e.g., >50%) warrants proceeding to IC50 determination.

Part 3.3: Protocol 2 - IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

Procedure:

-

Serial Dilution: Prepare a serial dilution series of the "this compound" stock solution. A 10-point, 3-fold dilution series is common, spanning a wide concentration range (e.g., 100 µM to 5 nM).

-

Assay Setup: Follow the same procedure as the single-point screen, but instead of a single concentration, add 1 µL of each dilution from your series to the respective wells (in triplicate).

-

Data Collection & Analysis: a. Calculate the % Inhibition for each concentration. b. Plot % Inhibition versus the log of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[11]

Sources

- 1. Buy (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl [smolecule.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Pyrimidin-2-yl)ethanamine hydrochloride | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Khan Academy [khanacademy.org]

- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Preparation of 2-(Pyrimidin-2-yl)ethanamine Hydrochloride Stock Solution

Abstract & Application Context

2-(Pyrimidin-2-yl)ethanamine hydrochloride is a critical building block in Fragment-Based Drug Discovery (FBDD). Its structure features a pyrimidine ring—a privileged scaffold in kinase inhibitors and GPCR ligands—linked to a primary ethylamine. This motif serves as a versatile pharmacophore for hydrogen bond interactions within active sites [1].[1]

This guide provides a rigorous protocol for preparing high-integrity stock solutions. Unlike simple buffers, amine hydrochloride salts require specific handling to mitigate hygroscopicity errors and ensure long-term stability in library storage [2].

Physicochemical Profile & Pre-Formulation Analysis[1]

Before uncapping the vial, you must verify the specific salt form. This compound is commercially available as both a monohydrochloride and a dihydrochloride . Using the wrong molecular weight (MW) is the most common source of experimental error.

Table 1: Compound Specifications

| Property | Data | Critical Note |

| Compound Name | 2-(Pyrimidin-2-yl)ethanamine HCl | Check label for "Dihydrochloride" vs "Hydrochloride" |

| CAS (Free Base) | 89464-80-2 | Do not use this MW for calculations |

| CAS (HCl Salt) | 1198118-04-5 (Mono) / 99357-24-1 (Di) | Verify against Certificate of Analysis (CoA) |

| MW (Monohydrochloride) | ~159.62 g/mol | Stoichiometry: 1:1 (Base:HCl) |

| MW (Dihydrochloride) | ~196.08 g/mol | Stoichiometry: 1:2 (Base:HCl) |

| Solubility (Water) | High (>50 mM) | Prone to hydrolysis/microbial growth over time. |

| Solubility (DMSO) | Moderate to High (up to 100 mM) | Recommended for Master Stock. |

| Hygroscopicity | High | Amine salts absorb atmospheric water rapidly. |

Protocol: Stock Solution Preparation (100 mM in DMSO)

Objective: Prepare 1 mL of a 100 mM Master Stock solution. Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is selected over water to prevent hydrolytic degradation and inhibit microbial growth during -20°C storage [3].

Phase A: Calculation & Environmental Control

Causality: Amine salts are hygroscopic. If the powder clumps, it has already absorbed water, making the mass reading inaccurate (actual compound mass < measured mass).

-

Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

-

Calculate Mass:

-

Example (Dihydrochloride, MW 196.08):

-

Phase B: Solubilization Workflow

-

Weighing: Rapidly weigh the calculated amount into a sterile, amber glass vial (pyrimidine rings can be UV-sensitive [4]).

-

Solvent Addition: Add half the calculated volume of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 35°C for 2 minutes.

-

Why? Sonic energy breaks down crystal lattice energy, accelerating dissolution without thermal degradation.

-

-

Final Volume: Add the remaining DMSO to reach the target volume. Inverting the "half-fill" strategy prevents overshooting the volume due to displacement by the solid.

Phase C: Quality Control (Self-Validating System)

Every stock must pass the "Clear Vial Test" :

-

Hold the vial against a black background with a focused light source.

-

Pass: Liquid is optically clear.

-

Fail: Visible turbidity or "schlieren" lines (indicating incomplete mixing).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision points and logic flow for the preparation process.

Figure 1: Logic flow for the preparation of amine hydrochloride stock solutions, emphasizing salt verification and QC steps.

Storage & Stability Guidelines

| Condition | Duration | Protocol |

| -80°C (DMSO) | 6-12 Months | Ideal for Master Stocks. Use screw-cap cryovials with O-rings. |

| -20°C (DMSO) | 1-3 Months | Working stock. Avoid >3 freeze-thaw cycles. |

| 4°C (Aqueous) | < 1 Week | Not recommended for storage. Hydrolysis risk. |

| Room Temp | < 24 Hours | Keep protected from light. |

Important Note on "Freezing": Pure DMSO freezes at 19°C. When stored at -20°C, the stock will be solid. You must completely thaw and vortex the solution before use to ensure homogeneity, as concentration gradients can form during freezing [5].

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20407055, 2-(Pyrimidin-2-yl)ethan-1-amine. Retrieved from [Link]

-

Wikipedia. Pyrimidine: Photolytic Decomposition. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and efficient synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-step sequence starting from a readily available pyrimidine precursor. The general strategy involves the introduction of a two-carbon nitrile-containing side chain, followed by the reduction of the nitrile to a primary amine and subsequent salt formation.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Step 1: Synthesis of 2-(Pyrimidin-2-yl)acetonitrile

This initial step is crucial for establishing the carbon framework of the target molecule. A common method involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with an acetonitrile synthon.

A1: Low conversion in this nucleophilic aromatic substitution reaction can stem from several factors:

-

Insufficiently Activated Substrate: While 2-chloropyrimidine is reactive, the electron-withdrawing nature of the pyrimidine ring is key to facilitating the substitution. Ensure your starting material is pure.

-

Base Strength and Steric Hindrance: The choice of base is critical for deprotonating malononitrile to form the nucleophile.

-

Weak Base: Using a base that is too weak may not generate a sufficient concentration of the malononitrile anion.

-

Sterically Hindered Base: A bulky base might struggle to access the acidic protons of malononitrile efficiently.

-

-

Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Insufficient temperature can lead to slow or incomplete reactions.

-

Solvent Choice: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Aprotic polar solvents like DMF or DMSO are often good choices as they can solvate the cationic counter-ion of the base and promote the reaction.

Troubleshooting Protocol:

-

Verify Starting Material Purity: Confirm the purity of your 2-chloropyrimidine and malononitrile using techniques like NMR or GC-MS.

-

Optimize the Base:

-

Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

Ensure the base is fresh and has been stored under anhydrous conditions.

-

-

Adjust Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A temperature range of 80-120 °C is a reasonable starting point.

-

Solvent Considerations: If solubility is an issue, switch to a higher-boiling aprotic polar solvent. Ensure the solvent is anhydrous, as water can quench the base and the nucleophile.

Step 2: Reduction of 2-(Pyrimidin-2-yl)acetonitrile to 2-(Pyrimidin-2-yl)ethanamine

The reduction of the nitrile group is a critical transformation to yield the desired primary amine. Both metal hydride reagents and catalytic hydrogenation are common methods.

A2: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions.[1][2] This occurs when the initially formed primary amine attacks the intermediate imine, leading to over-alkylation.[2]

Causality and Mitigation Strategies:

-

Reaction Mechanism: The reduction proceeds through an imine intermediate. The desired primary amine product can act as a nucleophile and react with this imine.

-

Choice of Reducing Agent:

-

Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent and can sometimes lead to over-reduction and side reactions if not used carefully.[1][3][4][5]

-

Catalytic Hydrogenation: This method can be more selective. The choice of catalyst and the addition of ammonia can significantly suppress the formation of secondary and tertiary amines.[1][2]

-

Troubleshooting Protocol:

-

Catalytic Hydrogenation with Ammonia:

-

Catalyst: Use a catalyst like Raney Nickel or Palladium on carbon (Pd/C).[1][2]

-

Ammonia: Conduct the hydrogenation in the presence of ammonia (either as a gas or as a solution in the reaction solvent, e.g., methanolic ammonia). Ammonia is present in a large excess and competes with the primary amine in reacting with the imine intermediate, thus minimizing the formation of secondary amines.

-

-

Metal Hydride Reduction Modifications:

-

Slow Addition: When using LiAlH₄, add the nitrile solution slowly to a suspension of the reducing agent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the concentration of the reactive imine intermediate.

-

Alternative Hydrides: Consider using a less reactive hydride reagent, although this may require harsher reaction conditions.

-

A3: Work-up procedures for LiAlH₄ reductions are critical for obtaining a pure product in high yield. The formation of aluminum salts that can emulsify or trap the product is a common issue.

Troubleshooting the Work-up:

A carefully controlled hydrolysis and filtration sequence is necessary to remove the aluminum salts effectively. The Fieser work-up is a widely accepted and reliable method.

Detailed Fieser Work-up Protocol:

For a reaction using 'x' grams of LiAlH₄ in a solvent like diethyl ether or THF:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add 'x' mL of water dropwise. This step quenches the excess LiAlH₄ and is highly exothermic.

-

Add 'x' mL of 15% aqueous sodium hydroxide solution dropwise.

-

Add '3x' mL of water dropwise.

-

Stir the mixture vigorously at room temperature for at least 30 minutes. This should result in the formation of a granular, easily filterable solid.

-

Filter the mixture through a pad of Celite®.

-

Wash the filter cake thoroughly with the reaction solvent (e.g., diethyl ether or THF).

-

Combine the filtrate and washings , and then proceed with drying and solvent evaporation to isolate the crude amine.

III. Frequently Asked Questions (FAQs)

-

Q: What is the best way to form the hydrochloride salt of 2-(Pyrimidin-2-yl)ethanamine?

-

A: Dissolve the purified free amine in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of hydrochloric acid in the same solvent (or gaseous HCl) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

-

-

Q: How can I monitor the progress of the nitrile reduction reaction?

-

A: Thin Layer Chromatography (TLC) is a convenient method. The nitrile starting material will be less polar than the amine product. You can use a standard silica gel plate and an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine). The amine can be visualized using a ninhydrin stain.

-

-

Q: What are the key characterization techniques for the final product?

-

A:

-

¹H and ¹³C NMR: To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the amine N-H bonds and the absence of the nitrile C≡N bond.

-

-

-

Q: Are there any specific safety precautions I should take during this synthesis?

-

A:

-

LiAlH₄: is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

-

Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure. Ensure you are using appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

-

2-Chloropyrimidine: is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE).

-

-

IV. Visualizing the Synthetic Pathway and Troubleshooting

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the reaction workflow and key decision points in troubleshooting.

Caption: Overall synthetic workflow for this compound.

Caption: Troubleshooting decision tree for the nitrile reduction step.

V. Data Summary Table

| Parameter | Step 1: Acetonitrile Addition | Step 2: Nitrile Reduction (Catalytic Hydrogenation) | Step 2: Nitrile Reduction (LiAlH₄) | Step 3: Salt Formation |

| Key Reagents | 2-Chloropyrimidine, Malononitrile, Base (e.g., NaH, KOtBu) | H₂, Catalyst (e.g., Raney Ni, Pd/C), Ammonia | LiAlH₄ | HCl |

| Typical Solvent | DMF, DMSO | Methanol, Ethanol | Diethyl ether, THF | Diethyl ether, Ethyl acetate |

| Temperature Range | 80 - 120 °C | 25 - 60 °C | 0 - 35 °C | 0 - 25 °C |

| Common Issues | Low conversion, Side reactions | Formation of secondary/tertiary amines | Difficult work-up, Over-reduction | Product oiling out, Incomplete precipitation |

| Monitoring | TLC, LC-MS | TLC (Ninhydrin), GC-MS | TLC (Ninhydrin), GC-MS | Visual observation of precipitation |

VI. References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]

-

YouTube. (2025). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. Retrieved from [Link]

-

ReactionFlash. (n.d.). Nitrile to Amine. Retrieved from [Link]

Sources

Technical Support Center: Solutions for Low Yield in Pyrimidine Synthesis

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in their pyrimidine synthesis protocols. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common issues faced in the laboratory.

Frequently Asked Questions (FAQs) - General Issues

Question 1: My pyrimidine synthesis reaction is giving a very low yield. What are the first things I should check?

Answer: A low yield in pyrimidine synthesis can often be traced back to a few fundamental parameters. Before delving into more complex troubleshooting, a systematic check of the following is recommended:

-

Purity of Starting Materials: Impurities in your aldehyde, β-dicarbonyl compound, urea/thiourea, or nitrile can introduce side reactions that consume your reactants and lower the yield of the desired pyrimidine.[1] Always use reagents of the highest possible purity. If in doubt, consider purifying your starting materials before use.

-

Stoichiometry of Reactants: The molar ratio of your reactants is critical. For instance, in the Biginelli reaction, a slight excess of urea or thiourea is often employed to drive the reaction towards completion.[2] Carefully calculate and weigh your starting materials to ensure the correct stoichiometry.

-

Reaction Monitoring: It's crucial to know when your reaction has reached completion. Prolonged reaction times can lead to the degradation of your product, while insufficient time results in incomplete conversion. Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction.[3]

-

Atmospheric Conditions: Certain pyrimidine syntheses, particularly the Pinner reaction, are highly sensitive to moisture.[1] The presence of water can lead to the hydrolysis of key intermediates, significantly reducing your yield.[1] Ensure you are using anhydrous solvents and a dry inert atmosphere (e.g., nitrogen or argon) when necessary.

Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis. However, it is not without its challenges.[4][5]

Question 2: I'm performing a Biginelli reaction and my yield is consistently low, with a significant amount of a major byproduct. How can I identify the byproduct and suppress its formation?

Answer: The most common byproduct in the Biginelli reaction is the Knoevenagel condensation product, formed from the reaction between the aldehyde and the β-ketoester.[1][6] This side reaction is competitive with the main Biginelli pathway.

Identifying the Knoevenagel Adduct:

You can identify the Knoevenagel adduct using spectroscopic methods:

-

NMR Spectroscopy: The Knoevenagel product will lack the characteristic signals of the urea or thiourea moiety.

-

Mass Spectrometry: The molecular weight of the Knoevenagel adduct will correspond to the condensation of the aldehyde and the β-ketoester, minus a molecule of water.

Strategies to Suppress Knoevenagel Condensation:

-

Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. While classical methods use strong Brønsted acids like HCl, these can sometimes favor the Knoevenagel condensation.[5] Consider using milder Lewis acids or solid acid catalysts.[7]

-

Reaction Conditions: Adjusting the reaction temperature can also help. In some cases, a lower reaction temperature may favor the Biginelli pathway.

-

One-Pot, Two-Step Modification: A useful strategy is to first react the aldehyde and urea/thiourea to form the corresponding acyliminium ion intermediate before adding the β-ketoester. This pre-formation of the key Biginelli intermediate can outcompete the Knoevenagel condensation.

Troubleshooting Workflow for Biginelli Reaction

Caption: A logical workflow for troubleshooting low yields in the Pinner synthesis.

Data & Protocols

Table 1: Comparison of Various Catalysts for the Biginelli Reaction

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| HCl | Ethanol, reflux | 40-60 | [5] |

| Yb(OTf)₃ | Solvent-free, 100°C | 85-95 | [7] |

| InCl₃ | Acetonitrile, reflux | 80-92 | [7] |

| ZrCl₄ | Solvent-free, 100°C | 88-96 | [4] |

| Zn-fum MOF | Solvent-free, 80°C | 89-98 | [8] |

Yields are representative and can vary depending on the specific substrates used.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol is a general guideline for a solvent-free Biginelli reaction using a Lewis acid catalyst, which often provides higher yields than the classical method.

Materials:

-

Aldehyde (1 mmol)

-

β-dicarbonyl compound (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Lewis acid catalyst (e.g., ZrCl₄, 10 mol%) [4] Procedure:

-

To a clean, dry round-bottom flask, add the aldehyde, β-dicarbonyl compound, urea/thiourea, and the Lewis acid catalyst.

-

Heat the reaction mixture in an oil bath at 100°C with stirring for 1.5-2 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. The product will often solidify.

-

Add cold water to the solidified mixture and stir vigorously to break up the solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone. [9]

Protocol 2: Monitoring a Biginelli Reaction by Thin-Layer Chromatography (TLC)

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing chamber

-

Mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which should be optimized for your specific product)

-

UV lamp (254 nm)

Procedure:

-

Prepare the TLC chamber: Pour a small amount of the mobile phase into the chamber, place a piece of filter paper inside to saturate the atmosphere, and cover it to allow equilibration. [3]2. Spot the TLC plate: Using a capillary tube, spot a small amount of your starting aldehyde, β-dicarbonyl compound, and a co-spot (both starting materials in the same spot) on the baseline of the TLC plate. As the reaction proceeds, take small aliquots of the reaction mixture and spot them on the plate at different time intervals (e.g., 0, 15, 30, 60 minutes).

-

Develop the plate: Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate. [3]4. Visualize the spots: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot will indicate the progress of the reaction.

References

-

Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

- Bandyopadhyay, D., & Mukherjee, A. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(iii), 228-236.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

- ArTS. (2021). Biginelli Reaction and β‐Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. ArTS, 8(1).

- Sahota, N., AbuSalim, D. I., Wang, M. L., Brown, C. J., Zhang, Z., El-Baba, T. J., ... & Clemmer, D. E. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Chemical Science, 10(15), 4253-4261.

- Neises, B., & Steglich, W. (2013). A Lewis acid-promoted Pinner reaction. Beilstein journal of organic chemistry, 9, 1572–1578.

- Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (n.d.).

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

- Kumar, S., & Kumar, A. (2021). Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ChemistrySelect, 6(34), 9034-9041.

- Hossain, M. A., & Islam, M. S. (2018). Optimization of different solvents for the model reaction.

-

ChemRxiv. (n.d.). Benchtop 19F nuclear magnetic resonance (NMR) spectroscopy provides mechanistic insight into the Biginelli condensation towards. Retrieved from [Link]

- Lestari, W. W., & Martono, S. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(6), 949-957.

- Sonawane, R. P. (2016). Green Synthesis of Pyrimidine Derivative.

-

National Institutes of Health. (n.d.). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

ResearchGate. (2014). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

-

ResearchGate. (2019). ESI mass spectrum of the Biginelli reaction using a double-barrel tip. Retrieved from [Link]

-

YouTube. (2021). Preparation of Dihydropyrimidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of catalytic activity of different catalysts on the model reaction a. Retrieved from [Link]

-

Science. (2023). Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. Retrieved from [Link]

-

YouTube. (2023). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

-

UniTo. (n.d.). Brønsted acid catalysed enantioselective Biginelli reaction. Retrieved from [Link]

-

ResearchGate. (2017). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

ResearchGate. (2014). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Retrieved from [Link]

-

Ingenta Connect. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on. Retrieved from [Link]

-

SciSpace. (2016). One-pot solvent free synthesis of dihydropyrimidinones using calcined Mg/Fe hydrotalcite catalyst. Retrieved from [Link]

-

PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Retrieved from [Link]

-

PubMed. (2004). Determination of Pyrimidine and Purine Bases by Reversed-Phase Capillary Liquid Chromatography With At-Line Surface-Enhanced Raman Spectroscopic Detection Employing a Novel SERS Substrate Based on ZnS/CdSe Silver-Quantum Dots. Retrieved from [Link]

-

ResearchGate. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. atlas.org [atlas.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. arts.units.it [arts.units.it]

- 7. Biginelli Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

"2-(Pyrimidin-2-yl)ethanamine hydrochloride" stability in DMSO

This technical guide addresses the stability, solubility, and handling of 2-(Pyrimidin-2-yl)ethanamine hydrochloride in Dimethyl Sulfoxide (DMSO). It is designed for researchers observing unexpected behavior (precipitation, color change, potency loss) in their stock solutions.

Compound Classification: Primary Amine Salt (Pyrimidine derivative) Solvent Context: DMSO (Polar Aprotic, Hygroscopic) Critical Issue: Nucleophilic amine stability vs. DMSO impurities/oxidative potential.

Part 1: The Chemistry of Instability

Why is my stock solution degrading?

Contrary to the assumption that DMSO is inert, it is a reactive solvent under specific conditions. For This compound , three specific chemical vectors drive instability.

The Formaldehyde Trap (Maillard-Type Impurities)

DMSO slowly decomposes (via disproportionation or oxidation) to form trace amounts of formaldehyde and dimethyl sulfide , especially when stored in light or at room temperature.

-

Mechanism: The primary amine group (-NH₂) on the ethane chain is a nucleophile. Even though the HCl salt protonates the amine (R-NH₃⁺), an equilibrium always exists with the free base.

-

Result: The free amine reacts with trace formaldehyde to form a hemiaminal or Schiff base (imine) . This often manifests as a slight yellowing of the solution.

The Hygroscopic Hydrolysis Cycle

DMSO is aggressively hygroscopic (absorbs water from air).

-

The HCl Factor: The hydrochloride counterion makes the micro-environment acidic.

-

The Risk: While the pyrimidine ring is stable, the introduction of water into an acidic DMSO solution creates a hydrolytic environment. Over months, this can degrade the ethyl linker or promote ring-opening side reactions in the presence of other electrophiles.

Freeze-Thaw Crystallization

DMSO freezes at 18.5°C. Repeated freezing and thawing creates concentration gradients (cryoconcentration).

-